molecular formula C20H24N2O2 B10769979 (R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

Cat. No.: B10769979
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-RYMBOPBQSA-N
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Description

®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its unique bicyclic structure, which includes a quinoline moiety and a bicyclo[2.2.2]octane system. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with the bicyclic core.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Heck coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can further modify the quinoline moiety or the bicyclic core, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoline moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Medicine

In medicine, the compound’s pharmacological properties are of interest. Studies focus on its potential therapeutic applications, including its ability to modulate specific biological pathways. Its unique structure may offer advantages over existing drugs, such as improved efficacy or reduced side effects.

Industry

In the industrial sector, ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets. The quinoline moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The bicyclic core may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methanol group can participate in hydrogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol lies in its specific stereochemistry and the presence of the methoxy group on the quinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20-/m1/s1

InChI Key

LOUPRKONTZGTKE-RYMBOPBQSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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